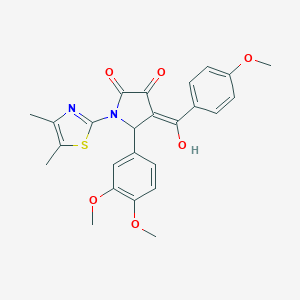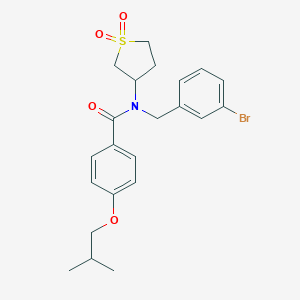![molecular formula C24H19Cl2N3O2 B265174 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265174.png)
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, also known as DPPY, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell growth, survival, and apoptosis. Studies have shown that 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibits the activity of protein kinases, which are involved in the regulation of cell growth and survival. Additionally, 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been shown to induce apoptosis by activating caspase enzymes, which play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Additionally, 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been shown to modulate the expression of various genes involved in cell growth and survival.
实验室实验的优点和局限性
One of the main advantages of using 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile in lab experiments is its potent anticancer and neuroprotective activity. Additionally, 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is relatively easy to synthesize using various methods, making it readily available for research purposes. However, one of the limitations of using 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is its potential toxicity, which requires careful consideration when conducting experiments.
未来方向
There are several potential future directions for research involving 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, including the development of more potent analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, future studies could focus on the optimization of the synthesis method to improve yield and reduce toxicity.
合成方法
The synthesis of 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been achieved using a variety of methods, including microwave-assisted synthesis, one-pot synthesis, and multi-component reactions. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzaldehyde, malononitrile, 2-phenylethylamine, and 6-methyl-3,4-dihydropyridin-2(1H)-one in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile.
科学研究应用
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Several studies have shown that 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
产品名称 |
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
|---|---|
分子式 |
C24H19Cl2N3O2 |
分子量 |
452.3 g/mol |
IUPAC 名称 |
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H19Cl2N3O2/c1-14-12-19-21(24(30)29(14)11-10-15-6-3-2-4-7-15)20(17(13-27)23(28)31-19)16-8-5-9-18(25)22(16)26/h2-9,12,20H,10-11,28H2,1H3 |
InChI 键 |
UAKLLKRQDNAFLU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)N1CCC4=CC=CC=C4 |
规范 SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)N1CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265093.png)
![2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265095.png)
![7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B265117.png)
![(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265123.png)


![methyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265131.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265132.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265141.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)


![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265146.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B265147.png)